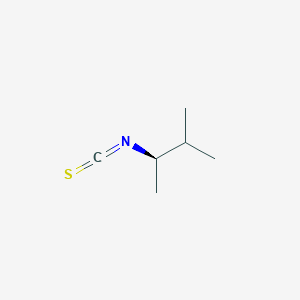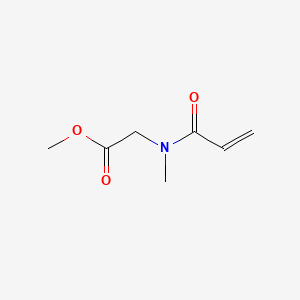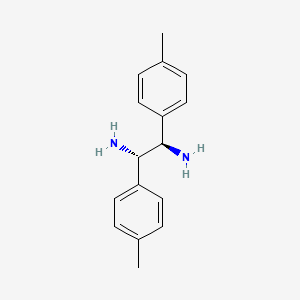
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine” involves a two-stage process . In the first stage, 4-methyl-benzaldehyde is combined with ammonium acetate and heated at 120°C for 3 hours . The reaction is then cooled to room temperature, and the gummy residue is washed with hexane . The resulting crude is basified with an aqueous 4 M NaOH solution (pH >10) and extracted with Et2O . The organic phases are combined, dried, and filtered, and the solvent is evaporated under reduced pressure . In the second stage, the resulting intermediate is suspended in an aqueous 50% H2SO4 solution and heated overnight at 170°C . The reaction is then cooled down in an ice-bath with stirring, and H2O is slowly added . The resulting solution is warmed until room temperature and extracted with Et2O . The aqueous phase is then neutralized with a concentrated aqueous ammonia solution, and then extracted with Et2O . The organic phases are combined, dried, and filtered, and the solvent is evaporated under reduced pressure, to give the corresponding meso-diamine .Molecular Structure Analysis
The molecular formula of “(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine” is C16H20N2 . Its molecular weight is 240.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine” include a boiling point that is not specified . The compound appears as a white, yellow, or brown solid . Its melting point is 76-78 °C .Applications De Recherche Scientifique
Metal-Catalyzed Diamination Reactions
1,2-Diamines are key structural motifs in numerous natural products and pharmaceutical agents, finding wide utility in asymmetric synthesis and catalysis. Metal-catalyzed diamination of alkenes is an emerging strategy to synthesize these compounds, promising applications in constructing complex natural products and drug molecules (Cardona & Goti, 2009).
Polymerization Kinetics
The polymerization kinetics of diamines with epoxy prepolymers, such as diglycidylether of bisphenol A (DGEBA), have been studied for their potential in creating advanced polymeric materials. A mechanistic model describing this process could facilitate the design of novel epoxy resins with tailored properties (Blanco et al., 2005).
Electrochemical and Electrocatalytic Diamination
Recent advancements include the development of electrochemical and electrocatalytic methods for 1,2-diamination, offering a metal-free, environmentally friendly approach to synthesizing these compounds with high diastereoselectivity (Cai, Shu, & Xu, 2019). This method holds promise for the scalable production of diamines essential for pharmaceuticals and catalysts.
Nanocomposite Development
Diamines are integral to the synthesis of high-performance epoxy nanocomposites for aerospace applications, indicating their significant role in improving mechanical, thermal, and electrical properties of materials (Meenakshi et al., 2011).
Flame Retardant Materials
The synthesis of novel phosphorus-containing diamines demonstrates their application in enhancing the flame retardancy of epoxy resins, which is crucial for developing safer and more resilient materials for various industrial applications (Sun & Yao, 2011).
Optical and Electronic Materials
Diamines play a critical role in the synthesis of polyimides and poly(amide-imide)s with high optical transparency, low dielectric constants, and good mechanical properties, suitable for electronics and photonics (Hamciuc et al., 2015; Wang, Zhao, & Li, 2012).
Propriétés
IUPAC Name |
(1R,2S)-1,2-bis(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZLWQGLCLOBD-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




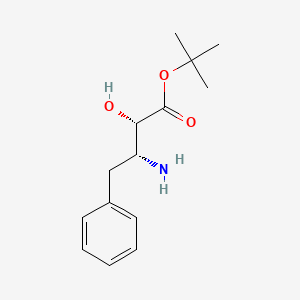
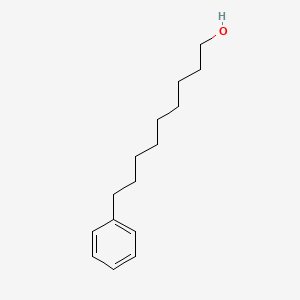
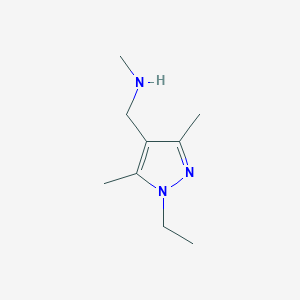
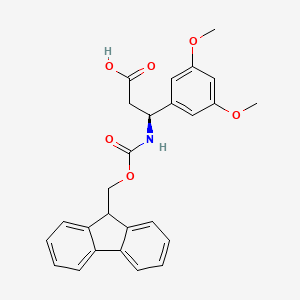
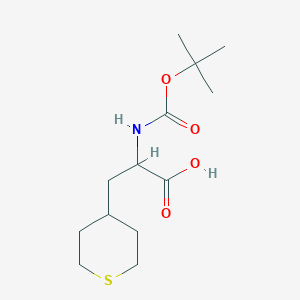

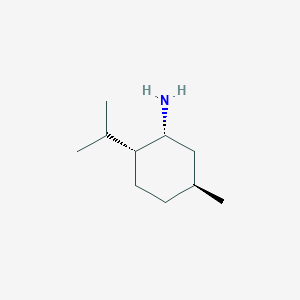
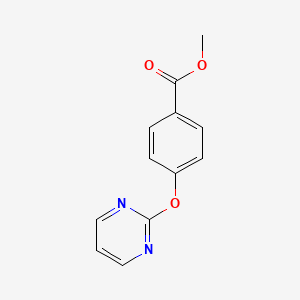
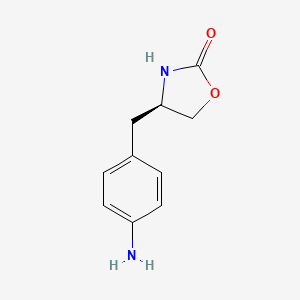
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)
